[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)
Overview
Description
[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) is a chemical compound characterized by the presence of dichlorophenoxy and trifluoromethyl groups. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of [2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) involves several steps. One common method includes the reaction of 3,4-dichlorophenol with 5-(trifluoromethyl)aniline under specific conditions to form the desired amine. This amine is then treated with sulfuric acid to obtain the sulfate salt . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of [2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the dichlorophenoxy group contributes to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Compared to other similar compounds, [2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) stands out due to its unique combination of dichlorophenoxy and trifluoromethyl groups. Similar compounds include:
[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine: Lacks the sulfate group, which can affect its solubility and reactivity.
[2-(3,4-Dichlorophenoxy)-5-(methyl)phenyl]amine: The absence of the trifluoromethyl group reduces its binding affinity and selectivity.
[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]methanol:
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO.H2O4S/c14-9-3-2-8(6-10(9)15)20-12-4-1-7(5-11(12)19)13(16,17)18;1-5(2,3)4/h1-6H,19H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQIYXIPVSULPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC2=CC(=C(C=C2)Cl)Cl.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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